

Application Note: A Detailed Protocol for Sulfo-Cy7.5 DBCO Antibody Labeling

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Compound of Interest

Compound Name: Sulfo-Cy7.5 DBCO

Cat. No.: B12379999

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Introduction

This document provides a comprehensive protocol for the covalent labeling of azide-modified antibodies with **Sulfo-Cy7.5 DBCO**. Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye, making it exceptionally suitable for a range of in vivo and in vitro imaging applications where minimizing background autofluorescence is critical.^{[1][2]} The dibenzocyclooctyne (DBCO) group facilitates a highly specific and efficient conjugation to azide-modified biomolecules through a copper-free click chemistry reaction.^{[3][4][5]} This method is ideal for professionals in research and drug development who require reliably labeled antibodies for applications such as flow cytometry, fluorescence microscopy, and the development of antibody-drug conjugates (ADCs).

Principle of the Reaction: Copper-Free Click Chemistry

The labeling chemistry is based on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction. This reaction occurs between the strained alkyne of the DBCO group on the dye and an azide group, which must be previously introduced onto the target antibody. The ring strain of the DBCO moiety drives the reaction forward rapidly and specifically under mild, physiological conditions without the need for a cytotoxic copper catalyst. This biocompatibility is a major advantage for labeling sensitive proteins and for in vivo applications. The resulting product is a stable triazole linkage, covalently attaching the Sulfo-Cy7.5 dye to the antibody.

Materials and Equipment

Materials:

- Azide-modified antibody (in an amine-free buffer like PBS, pH 7.2-7.4)
- **Sulfo-Cy7.5 DBCO** (store at -20°C, protected from light and moisture)
- Anhydrous dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.2-7.4
- Purification column (e.g., Sephadex G-25 size-exclusion column) or dialysis cassette (10-20 kDa MWCO)

Equipment:

- Spectrophotometer (UV-Vis)
- Microcentrifuge
- Pipettes
- Vortex mixer
- Reaction tubes
- Column chromatography equipment or dialysis apparatus

Experimental Protocol

Reagent Preparation

- Antibody Preparation:
 - Ensure the antibody is in a buffer free of primary amines (e.g., Tris) or sodium azide, as these can interfere with some labeling chemistries. For DBCO-azide chemistry, the primary concern is avoiding sodium azide in the reaction buffer, which can react with the DBCO group.

- The recommended antibody concentration for optimal labeling is between 2-10 mg/mL. If the concentration is below 2 mg/mL, the labeling efficiency may be significantly reduced.
- **Sulfo-Cy7.5 DBCO** Stock Solution:
 - Prepare a 1-10 mM stock solution of **Sulfo-Cy7.5 DBCO** in anhydrous DMSO.
 - Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh immediately before use to avoid degradation of the reactive DBCO group.

Antibody Conjugation Reaction

- **Calculate Molar Ratio:** Determine the volume of the **Sulfo-Cy7.5 DBCO** stock solution needed. A 4 to 20-fold molar excess of dye to antibody is a common starting point. The optimal ratio may need to be determined experimentally.
- **Reaction Setup:** Add the calculated volume of the **Sulfo-Cy7.5 DBCO** stock solution to the azide-modified antibody solution. Add the dye solution slowly while gently mixing. The final concentration of DMSO in the reaction mixture should ideally be kept below 20% to prevent antibody denaturation.
- **Incubation:** Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the dye.

Purification of the Labeled Antibody

Purification is essential to remove any unconjugated **Sulfo-Cy7.5 DBCO**, which could otherwise cause high background fluorescence.

- **Size-Exclusion Chromatography (Recommended):**
 - Equilibrate a Sephadex G-25 spin column (or equivalent) with PBS buffer.
 - Apply the reaction mixture to the center of the column.
 - Centrifuge the column according to the manufacturer's protocol to elute the labeled antibody. The larger antibody-dye conjugate will elute first, while the smaller, unconjugated dye molecules are retained in the column resin.

- Collect the purified conjugate.
- Dialysis:
 - Transfer the reaction mixture to a dialysis cassette (e.g., 10 kDa MWCO).
 - Dialyze against PBS at 4°C for at least 24 hours, with a minimum of three buffer changes.

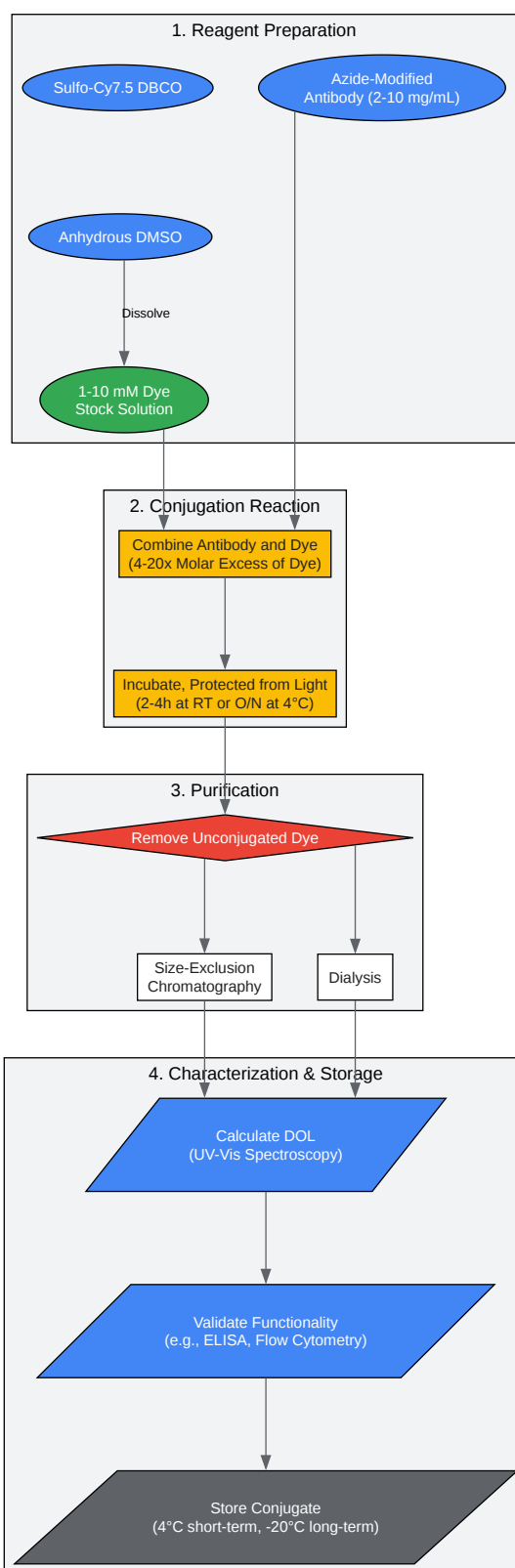
Characterization of the Conjugate

- Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule.
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum for Sulfo-Cy7.5 (~750-788 nm, A_{max}).
 - Calculate the DOL using the following formula: $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - (A_{max} * CF)) * \epsilon_{dye})$ Where:
 - $\epsilon_{protein}$ is the molar extinction coefficient of the antibody at 280 nm (~210,000 $M^{-1}cm^{-1}$ for IgG).
 - ϵ_{dye} is the molar extinction coefficient of Sulfo-Cy7.5 at its λ_{max} (~222,000 $M^{-1}cm^{-1}$).
 - CF is the correction factor for the dye's absorbance at 280 nm.
 - An optimal DOL for most antibodies is between 2 and 10. High DOL values can lead to signal quenching and reduced antibody functionality.
- Functional Validation: Perform a functional assay (e.g., ELISA, flow cytometry) to confirm that the labeled antibody retains its antigen-binding affinity and specificity.

Quantitative Data Summary

Parameter	Recommended Range	Notes
Antibody Concentration	2 - 10 mg/mL	Concentrations below this range can decrease labeling efficiency.
Molar Excess of Dye	4 - 20 fold	The optimal ratio should be determined empirically for each antibody.
Reaction Time	2 - 4 hours (RT) or Overnight (4°C)	Longer incubation may be needed for dilute solutions.
Optimal Degree of Labeling (DOL)	2 - 10	A balance between signal strength and maintaining antibody function.
Excitation Maximum (Ex)	~788 nm	In PBS buffer.
Emission Maximum (Em)	~808 nm	In PBS buffer.

Experimental Workflow and Logic Diagrams



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Phone: (601) 213-4426

Email: info@benchchem.com